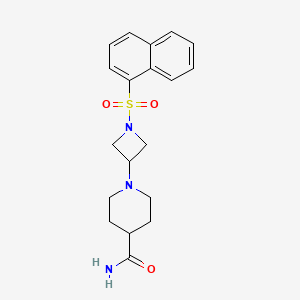

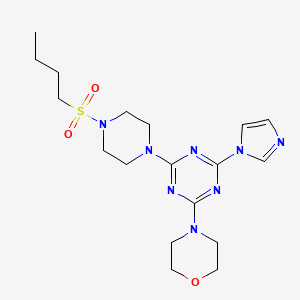

4-(4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine" is a complex molecule that appears to be related to the field of heterocyclic chemistry. This compound includes several heterocyclic moieties such as morpholine, piperazine, imidazole, and triazine, which are often found in pharmacologically active molecules. The presence of a butylsulfonyl group suggests potential for interactions with biological systems, possibly as a receptor ligand or enzyme inhibitor.

Synthesis Analysis

The synthesis of related N-heterocycles has been reported using α-phenylvinylsulfonium salts. This method allows for the creation of substituted morpholines and piperazines, among others, with high levels of regio- and diastereoselectivity. The process involves reacting amino alcohols or diamines with the sulfonium salts in the presence of a base like Cs2CO3 and a solvent such as CH2Cl2. The reactions are notable for their ambient temperature conditions and tolerance of air and moisture. Additionally, the deprotection of N-sulfonamide protecting groups is feasible, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several rings that are likely to influence its chemical behavior and interaction with biological targets. The morpholine ring is a saturated heterocycle that provides flexibility and polar character. The piperazine ring is another saturated heterocycle, often involved in binding to receptors due to its nitrogen atoms. The imidazole and triazine rings are unsaturated and more rigid, which could contribute to specific interactions with enzymes or receptors. The butylsulfonyl group could be important for the solubility and metabolic stability of the compound.

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, the functional groups present suggest several possibilities. The sulfonamide could undergo hydrolysis under acidic or basic conditions. The nitrogen atoms in the piperazine and morpholine rings could participate in nucleophilic substitution reactions. The imidazole ring might engage in electrophilic substitution reactions due to the electron-rich nature of the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms would contribute to its polarity and potential hydrogen bonding capability, affecting its solubility in water and organic solvents. The compound's stability could be influenced by the presence of the butylsulfonyl group, which might make it more resistant to metabolic degradation. The molecule's size and shape would also be important for its ability to cross biological membranes and reach its target sites within the body.

The provided papers do not include case studies or specific details on the compound "this compound". However, the synthesis methods and structural analysis of related compounds offer insights into the potential synthesis and properties of this compound .

Scientific Research Applications

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been explored for designing ionic liquid crystals, exhibiting rich mesomorphic behavior such as high-ordered smectic phases and hexagonal columnar phases. The morpholinium compounds with sulfosuccinate anions showed hexagonal columnar phases at room temperature, suggesting potential applications in advanced materials and nanotechnology (Lava, Binnemans, & Cardinaels, 2009).

Antimicrobial Activities

Novel triazole derivatives incorporating morpholine and piperazine have been synthesized and shown to possess good or moderate antimicrobial activities. These compounds represent a promising avenue for developing new antimicrobials against various microorganisms, indicating the potential pharmaceutical applications of structurally related compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Solubilizing Metal Oxides

Carboxyl-functionalized ionic liquids, including morpholinium and other nitrogen-containing cations, have been used for the selective dissolution of metal oxides and hydroxides. This application is particularly relevant in the field of materials science, where such ionic liquids can play a crucial role in metal recovery and recycling processes (Nockemann et al., 2008).

Inhibition of Enzymes Associated with Diseases

Compounds incorporating 1,3,5-triazine motifs and substituted with aromatic amines, dimethylamine, morpholine, and piperidine have been investigated for their antioxidant properties and as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, suggesting the therapeutic potential of related compounds (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

properties

IUPAC Name |

4-[4-(4-butylsulfonylpiperazin-1-yl)-6-imidazol-1-yl-1,3,5-triazin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N8O3S/c1-2-3-14-30(27,28)26-8-6-23(7-9-26)16-20-17(24-10-12-29-13-11-24)22-18(21-16)25-5-4-19-15-25/h4-5,15H,2-3,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEQNCMOYCMELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)

![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)